

Early Research on 2-(Carbamimidoylthio)ethanesulfonic Acid: A Technical Overview

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Compound of Interest

Compound Name: 2-(Carbamimidoylthio)ethanesulfonic acid

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Carbamimidoylthio)ethanesulfonic acid, also known by synonyms such as Amidinothioethane sulfonic acid and 2-(2-Sulfoethyl)pseudourea, is a molecule of interest within the broader class of isothioureia compounds. These compounds have been investigated for a variety of biological activities, including radioprotective effects. This technical guide synthesizes the foundational, publicly available scientific information regarding the core characteristics of **2-(Carbamimidoylthio)ethanesulfonic acid**, with a focus on its chemical properties and the general context of related compounds. Due to the limited availability of specific early research data for this exact molecule in the public domain, this guide draws upon the broader knowledge of isothioureia and taurine analog research to provide a contextual framework.

Chemical and Physical Properties

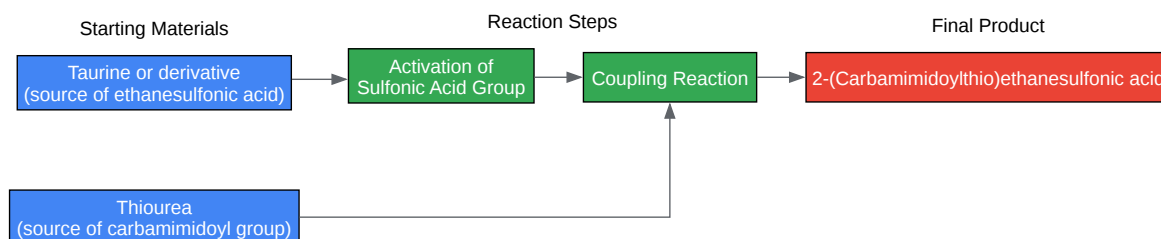
Based on publicly accessible chemical databases, the fundamental properties of **2-(Carbamimidoylthio)ethanesulfonic acid** are summarized below. This information is crucial for any experimental design and interpretation of biological activity.

Property	Value	Source
Molecular Formula	C ₃ H ₈ N ₂ O ₃ S ₂	PubChem[1]
Molecular Weight	184.24 g/mol	EPA[2], CAS[3]
CAS Number	25985-57-3	PubChem[1], EPA[2]
IUPAC Name	2-(carbamimidoylsulfanyl)ethane sulfonic acid	EPA[2]
Synonyms	2-(Amidinothio)ethanesulfonic acid, 2-(2-Sulfoethyl)pseudourea, Ethanesulfonic acid, 2-[(aminoiminomethyl)thio]-	PubChem[1], EPA[2], CAS[3]

Synthesis and Methodologies

While specific, detailed early protocols for the synthesis of **2-(Carbamimidoylthio)ethanesulfonic acid** are not readily available in the surveyed literature, the general synthesis of related isothiurea derivatives provides a logical framework for its preparation. A common conceptual pathway involves the reaction of a thiol-containing compound with a source of the carbamimidoyl group.

Below is a generalized workflow illustrating the potential synthetic logic.



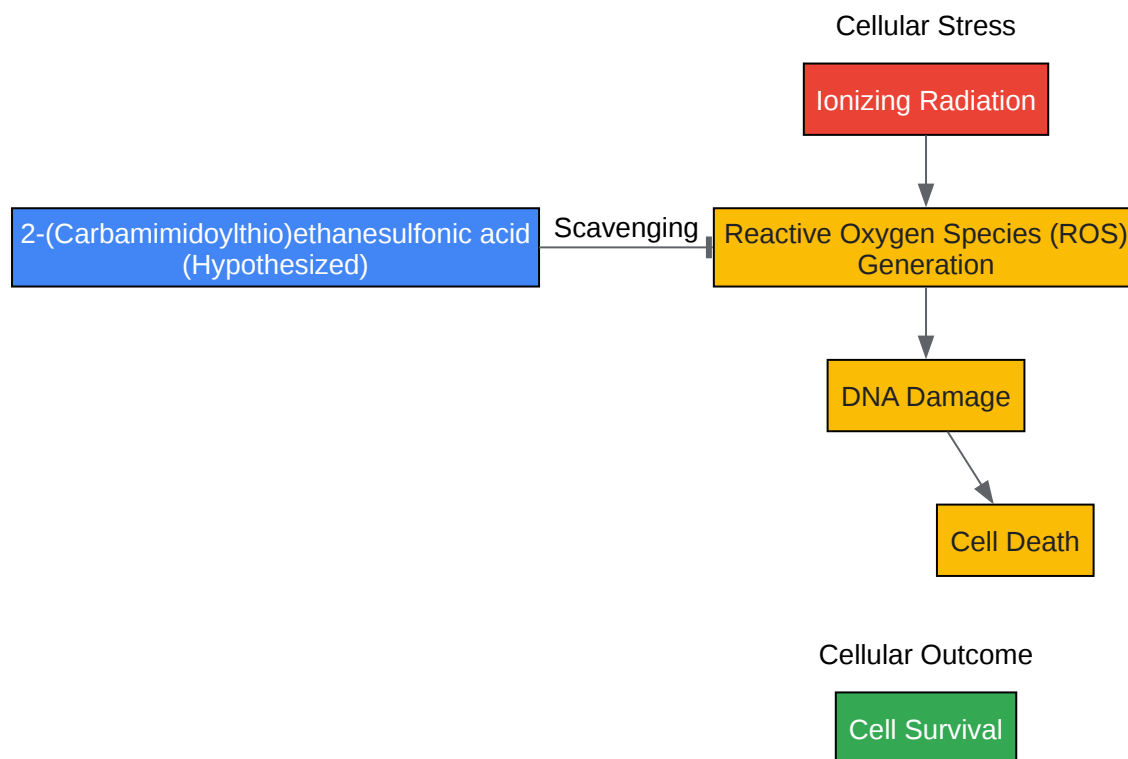
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Caption: Generalized synthetic workflow for isothiourethane derivatives.

Potential Signaling Pathways and Mechanism of Action

The mechanism of action for **2-(Carbamimidoylthio)ethanesulfonic acid** has not been explicitly detailed in early public records. However, based on research into related isothiourethane compounds and taurine analogs, a potential mechanism of action, particularly in the context of radioprotection, can be hypothesized. Many radioprotective agents function by scavenging free radicals and reducing oxidative stress, which are primary mediators of radiation-induced cellular damage.

The following diagram illustrates a hypothetical signaling pathway for radioprotection that could be relevant to this class of compounds.



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Caption: Hypothesized radioprotective signaling pathway.

Conclusion

While specific early research detailing the synthesis, quantitative biological data, and mechanism of action for **2-(Carbamimidoylthio)ethanesulfonic acid** is not extensively available in the public domain, this guide provides a foundational overview based on its chemical properties and the broader context of related isothioureia and taurine-like compounds. Further investigation into historical chemical literature and patent databases may yield more specific details. The provided conceptual frameworks for its synthesis and potential mechanism of action are intended to serve as a starting point for modern research and development efforts.

Researchers are encouraged to use this information as a basis for designing new experiments to fully elucidate the pharmacological profile of this compound.

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